molecular formula C18H19ClN2O2 B11044251 1-(4-chlorophenyl)-3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]pyrrolidine-2,5-dione

1-(4-chlorophenyl)-3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]pyrrolidine-2,5-dione

Cat. No.: B11044251
M. Wt: 330.8 g/mol
InChI Key: YLJJCNNSVSAMNO-OCZCAGDBSA-N
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Description

3-[(3AR,7AS)-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that includes a hexahydroisoindole and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3AR,7AS)-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, including the formation of the hexahydroisoindole ring and the introduction of the chlorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-[(3AR,7AS)-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of chlorinated or dechlorinated compounds.

Scientific Research Applications

3-[(3AR,7AS)-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3AR,7AS)-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Norbornene-endo-2,3-dicarboximide: Another compound with structural similarities, often used in different chemical contexts.

Uniqueness

3-[(3AR,7AS)-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H19ClN2O2/c19-14-5-7-15(8-6-14)21-17(22)9-16(18(21)23)20-10-12-3-1-2-4-13(12)11-20/h1-2,5-8,12-13,16H,3-4,9-11H2/t12-,13+,16?

InChI Key

YLJJCNNSVSAMNO-OCZCAGDBSA-N

Isomeric SMILES

C1C=CC[C@@H]2[C@H]1CN(C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1C=CCC2C1CN(C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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